molecular formula C60H78N4O32 B12284323 4-Methylumbelliferyl-Chitotetraose Tridecaacetate

4-Methylumbelliferyl-Chitotetraose Tridecaacetate

Cat. No.: B12284323
M. Wt: 1367.3 g/mol
InChI Key: ZRRJAKDAXZFDFL-UHFFFAOYSA-N
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Description

4-Methylumbelliferyl -Chitotetraose Tridecaacetate is a synthetic compound used primarily in biochemical research. It is a derivative of 4-methylumbelliferone, a compound known for its fluorescent properties, and chitotetraose, a carbohydrate consisting of four N-acetylglucosamine units. The tridecaacetate form indicates that the compound is fully acetylated, which can affect its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl -Chitotetraose Tridecaacetate typically involves multiple steps:

    Synthesis of 4-Methylumbelliferone: This can be achieved through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid like sulfuric acid.

    Preparation of Chitotetraose: Chitotetraose can be obtained by partial hydrolysis of chitosan, a natural polymer derived from chitin.

    Acetylation: The chitotetraose is then fully acetylated using acetic anhydride in the presence of a catalyst like pyridine.

    Coupling Reaction: Finally, 4-Methylumbelliferone is coupled with the acetylated chitotetraose using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form 4-Methylumbelliferyl -Chitotetraose Tridecaacetate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl -Chitotetraose Tridecaacetate can undergo several types of chemical reactions:

    Hydrolysis: The acetyl groups can be removed through hydrolysis, yielding the deacetylated form of the compound.

    Oxidation and Reduction: The 4-methylumbelliferone moiety can undergo oxidation and reduction reactions, altering its fluorescent properties.

    Substitution: The acetyl groups can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

    Hydrolysis: Typically performed using acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used.

Major Products

    Deacetylated Chitotetraose: Resulting from hydrolysis.

    Oxidized or Reduced 4-Methylumbelliferone: Depending on the specific reaction conditions.

Scientific Research Applications

4-Methylumbelliferyl -Chitotetraose Tridecaacetate has several applications in scientific research:

    Biochemistry: Used as a substrate in enzymatic assays to study the activity of chitinases and other glycosidases.

    Fluorescence Studies: The 4-methylumbelliferone moiety is fluorescent, making it useful in various fluorescence-based assays.

    Drug Development:

    Molecular Biology: Used in studies involving carbohydrate metabolism and enzyme kinetics.

Mechanism of Action

The compound exerts its effects primarily through its interactions with enzymes that recognize the chitotetraose moiety. The acetyl groups can influence the binding affinity and specificity of these interactions. The 4-methylumbelliferone moiety can serve as a fluorescent reporter, allowing researchers to monitor enzymatic activity in real-time.

Comparison with Similar Compounds

Similar Compounds

    4-Methylumbelliferyl -Chitobiose Octaacetate: A similar compound with two N-acetylglucosamine units.

    4-Methylumbelliferyl -Chitotriose Undecaacetate: Contains three N-acetylglucosamine units.

    4-Methylumbelliferyl -N-acetylglucosaminide: A simpler derivative with a single N-acetylglucosamine unit.

Uniqueness

4-Methylumbelliferyl -Chitotetraose Tridecaacetate is unique due to its fully acetylated chitotetraose moiety, which provides specific interactions with enzymes and distinct fluorescent properties. This makes it particularly useful in detailed biochemical studies involving chitinase activity and carbohydrate metabolism.

Properties

Molecular Formula

C60H78N4O32

Molecular Weight

1367.3 g/mol

IUPAC Name

[5-acetamido-6-[5-acetamido-6-[5-acetamido-4-acetyloxy-2-(acetyloxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-acetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C60H78N4O32/c1-23-17-44(78)89-39-18-37(15-16-38(23)39)88-57-45(61-24(2)65)54(85-34(12)75)50(41(90-57)20-80-29(7)70)94-59-47(63-26(4)67)56(87-36(14)77)52(43(92-59)22-82-31(9)72)96-60-48(64-27(5)68)55(86-35(13)76)51(42(93-60)21-81-30(8)71)95-58-46(62-25(3)66)53(84-33(11)74)49(83-32(10)73)40(91-58)19-79-28(6)69/h15-18,40-43,45-60H,19-22H2,1-14H3,(H,61,65)(H,62,66)(H,63,67)(H,64,68)

InChI Key

ZRRJAKDAXZFDFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC6C(C(C(C(O6)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C

Origin of Product

United States

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